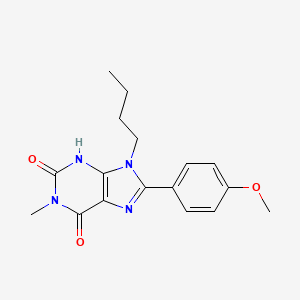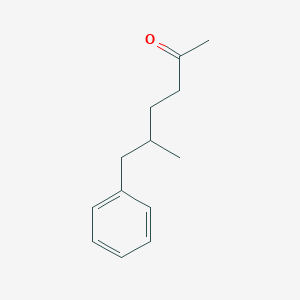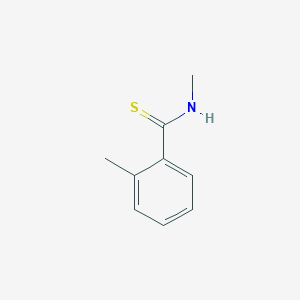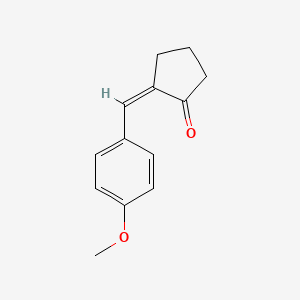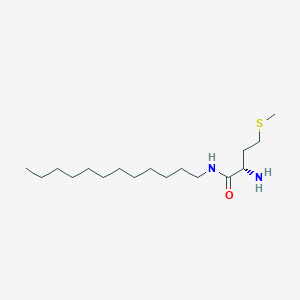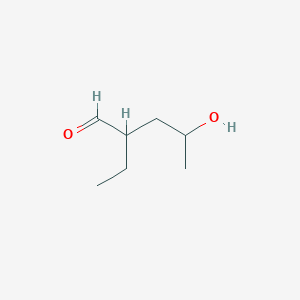
3-Ethyl-3-hydroxy-5-methylheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-hydroxy-5-methylheptan-4-one is an organic compound with a branched structure. It is a ketone with a hydroxyl group and is known for its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-5-methylheptan-4-one can be achieved through several methods. One common approach involves the aldol condensation of 3-ethyl-2-butanone with acetone, followed by reduction and subsequent oxidation to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rates and selectivity. The process is optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-hydroxy-5-methylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethyl-3-hydroxy-5-methylheptanoic acid.
Reduction: Formation of 3-ethyl-5-methylheptan-4-ol.
Substitution: Formation of 3-ethyl-3-chloro-5-methylheptan-4-one.
Scientific Research Applications
3-Ethyl-3-hydroxy-5-methylheptan-4-one is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hydroxy-5-methylheptan-4-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-methylheptane
- 3-Methyl-5-ethylheptane
- 3-Hydroxy-5-methylheptan-4-one
Uniqueness
3-Ethyl-3-hydroxy-5-methylheptan-4-one is unique due to the presence of both a hydroxyl and a ketone group on a branched heptane backbone. This combination of functional groups provides it with distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
59373-67-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-5-methylheptan-4-one |
InChI |
InChI=1S/C10H20O2/c1-5-8(4)9(11)10(12,6-2)7-3/h8,12H,5-7H2,1-4H3 |
InChI Key |
SLOVISGKCUIHKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C(CC)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


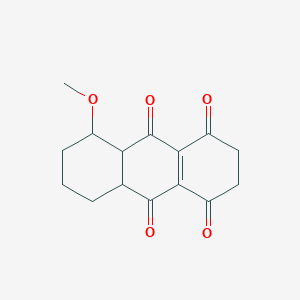
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
